4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester
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Overview
Description
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is a complex organic compound with a unique structure that includes a benzisoxazole ring, a piperidine ring, and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzisoxazole ring, the introduction of the piperidine ring, and the esterification of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1,2-benzisoxazol-3-yl)propanoic acid
- Benzoic acid, 4-(6-methoxy-1,2-benzisoxazol-3-yl)
Uniqueness
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 1-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)23-11-9-16(10-12-23)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 |
InChI Key |
DEGKBGKKVDFIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)N3CCC(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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